molecular formula C25H26N4O5S B3930164 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B3930164
M. Wt: 494.6 g/mol
InChI Key: MJUTZUQBTRHJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide, also known as NBQX, is a chemical compound that has been widely used in scientific research. It belongs to the class of 2,3-benzodiazepine derivatives and is a potent antagonist of the ionotropic glutamate receptors.

Mechanism of Action

The mechanism of action of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide involves the competitive inhibition of the binding of glutamate to the AMPA and kainate receptors. By blocking the activity of these receptors, this compound reduces the excitatory neurotransmission and prevents the induction of long-term potentiation (LTP), a process that is essential for learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the reduction of excitotoxicity and neuronal damage, and the prevention of seizures and epileptiform activity. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide in lab experiments include its high potency, selectivity, and specificity for the AMPA and kainate receptors. This compound is also relatively stable and easy to handle, making it a convenient tool for electrophysiological experiments. However, one limitation of using this compound is its potential off-target effects, as it has been shown to interact with other ion channels and receptors at high concentrations.

Future Directions

There are several future directions for the use of N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide in scientific research. One area of interest is the investigation of the role of glutamate receptors in neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound may also be used in the development of new drugs that target glutamate receptors for the treatment of these disorders. Another future direction is the exploration of the potential therapeutic applications of this compound in other conditions, such as chronic pain and addiction.
Conclusion
In conclusion, this compound, or this compound, is a potent antagonist of the ionotropic glutamate receptors that has been widely used in scientific research. Its high potency, selectivity, and specificity for the AMPA and kainate receptors make it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. This compound has various biochemical and physiological effects and has potential therapeutic applications in neurological and psychiatric disorders.

Scientific Research Applications

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This compound is commonly used in electrophysiological experiments to block the activity of glutamate receptors and investigate their contribution to synaptic transmission and plasticity.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c30-25(27-16-14-26(15-17-27)19-21-8-3-1-4-9-21)20-28(22-10-7-11-23(18-22)29(31)32)35(33,34)24-12-5-2-6-13-24/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUTZUQBTRHJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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